An In-Depth Technical Guide to the Physicochemical Properties of Norfloxacin Lactate Powder
An In-Depth Technical Guide to the Physicochemical Properties of Norfloxacin Lactate Powder
Foreword: The Rationale for Norfloxacin Lactate
Norfloxacin, a synthetic fluoroquinolone, is a cornerstone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to bacterial cell death.[2] However, the clinical utility of norfloxacin in its free base form is hampered by its low aqueous solubility, particularly in the physiological pH range of the gastrointestinal tract.[3] This poor solubility can lead to variable absorption and bioavailability.
To overcome this significant formulation challenge, the development of salt forms is a well-established strategy in pharmaceutical sciences. The lactate salt of norfloxacin (C₁₆H₁₈FN₃O₃·C₃H₆O₃) was specifically designed to enhance aqueous solubility and improve the overall physicochemical profile of the parent drug, making it more suitable for various pharmaceutical dosage forms.[4][5] This guide provides a comprehensive examination of the core physicochemical properties of Norfloxacin Lactate powder, offering both foundational data and the experimental context necessary for researchers, scientists, and drug development professionals.
Chemical and Structural Identity
A thorough understanding of the chemical identity of Norfloxacin Lactate is fundamental to its characterization.
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Chemical Name: 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid; 2-hydroxypropanoic acid[6]
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Molecular Formula: C₁₉H₂₄FN₃O₆[6]
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Molecular Weight: 409.4 g/mol [6]
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CAS Number: 97867-34-0[6]
The formation of the lactate salt involves an acid-base reaction between the basic piperazinyl group of the norfloxacin molecule and the acidic carboxyl group of lactic acid. This interaction is key to the altered physicochemical properties of the resulting salt compared to the free base.
Physical Properties
The macroscopic and microscopic physical properties of a drug substance are critical determinants of its handling, processing, and formulation behavior.
Appearance and Organoleptic Properties
Norfloxacin lactate is typically a white to light-yellow crystalline powder.[7] It is odorless and possesses a bitter taste.[7] The color of the powder can darken upon exposure to light, indicating a degree of photosensitivity that necessitates protective packaging and storage conditions.
Melting Point and Thermal Behavior
Expert Insight: The absence of a defined melting point for Norfloxacin Lactate in readily accessible literature underscores the importance of experimental determination for any new batch or source of the material. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this purpose. A sharp endothermic peak on the DSC thermogram would indicate the melting point. The shape and onset of this peak can also provide preliminary information about the sample's purity and crystallinity.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.
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Sample Preparation: Accurately weigh 2-5 mg of Norfloxacin Lactate powder into a standard aluminum DSC pan. Crimp the pan with a lid.
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Methodology:
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Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
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Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature that ensures complete melting (e.g., 250°C).
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Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Diagram: DSC Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of Norfloxacin Lactate using DSC.
Solubility Profile
The primary advantage of Norfloxacin Lactate over its free base is its enhanced aqueous solubility. A comprehensive understanding of its solubility in various media is critical for the development of both oral and parenteral dosage forms.
| Solvent | Norfloxacin | Norfloxacin Lactate | Reference |
| Water | Very slightly soluble (0.28 mg/mL at 25°C) | Soluble (10% g/mL or 100 mg/mL at 25°C) | [7][10] |
| Ethanol (99.5%) | Slightly soluble | Very slightly soluble | [7][11] |
| Methanol | Very slightly soluble | Almost insoluble | [7] |
| Chloroform | Slightly soluble | Almost insoluble | [7] |
| Glacial Acetic Acid | Freely soluble | Not specified | [7] |
Expert Insight: The significant increase in water solubility for the lactate salt is a direct consequence of the salt formation, which prevents the zwitterionic precipitation that limits the solubility of the norfloxacin free base at physiological pH.[3] Norfloxacin's solubility is pH-dependent, with increased solubility at a pH below 5 and above 10.[10] The lactate salt, being the salt of a weak base and a weak acid, will establish its own pH in solution, which is evidently conducive to higher solubility. When formulating, it is critical to consider the pH of the final medium, as a shift towards alkalinity could cause the precipitation of the less soluble free base.[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Objective: To determine the concentration of a saturated solution of Norfloxacin Lactate in a specific solvent at a controlled temperature.
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Methodology:
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Add an excess amount of Norfloxacin Lactate powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, airtight container.
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Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After the equilibration period, allow the suspension to settle.
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Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
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Dilute the clear filtrate with a suitable solvent and quantify the concentration of Norfloxacin Lactate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Solid-State Properties
The arrangement of molecules in the solid state dictates many of the bulk properties of the powder.
Crystallinity and Polymorphism
Norfloxacin base is known to exhibit polymorphism, with at least three forms (A, B, and C) identified.[5] These different crystalline forms can have different physicochemical properties, including solubility and stability.
There is currently no specific information in the public domain regarding the polymorphism of Norfloxacin Lactate. However, it is a critical parameter to investigate during drug development, as different polymorphic forms of the salt could arise under different manufacturing or storage conditions, potentially impacting the product's performance.
Expert Insight: X-ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form of a substance. Each crystalline solid has a unique XRPD pattern, akin to a fingerprint. The presence of sharp peaks in the diffractogram is indicative of crystalline material, while a broad halo suggests an amorphous state. Any new batch of Norfloxacin Lactate should be analyzed by XRPD to ensure consistency of the crystal form.
Diagram: Solid-State Characterization Workflow
Caption: Key analytical techniques for the solid-state characterization of Norfloxacin Lactate.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The Japanese Pharmacopoeia describes Norfloxacin as hygroscopic.[11] Given that Norfloxacin Lactate is a salt with enhanced aqueous solubility, it is reasonable to predict that it will also exhibit hygroscopic tendencies.
Expert Insight: Moisture uptake can have deleterious effects on a drug powder, including chemical degradation, changes in crystal form, and poor powder flow properties. Therefore, understanding the hygroscopic nature of Norfloxacin Lactate is essential for defining appropriate handling, packaging, and storage conditions. A formal hygroscopicity test, as outlined by the European Pharmacopoeia, should be conducted.
Experimental Protocol: Hygroscopicity Testing
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Objective: To classify the hygroscopicity of Norfloxacin Lactate powder.
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Methodology (based on European Pharmacopoeia 5.11):
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Dry a sample of Norfloxacin Lactate powder in a desiccator over anhydrous phosphorus pentoxide at atmospheric pressure and room temperature until a constant weight is achieved.
-
Accurately weigh the dried sample.
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Place the sample in a controlled humidity chamber maintained at 25°C and 80% relative humidity.
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After 24 hours, re-weigh the sample.
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The percentage increase in weight is calculated, and the substance is classified according to the following criteria:
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Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.
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Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.
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Very hygroscopic: Increase in mass is equal to or greater than 15%.
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Deliquescent: Sufficient water is absorbed to form a liquid.
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Stability Profile
The stability of a drug substance is a critical quality attribute that dictates its shelf-life and storage requirements. Norfloxacin Lactate is susceptible to degradation under several conditions.
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Light: The powder is noted to darken in color upon exposure to light, indicating photosensitivity.
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Heat: Degradation is observed at high temperatures (≥40°C).
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Humidity: The product is prone to agglomeration in humid environments, consistent with its hygroscopic nature.
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pH: When dissolved, the solution can become turbid in the presence of alkaline substances, indicating the potential for precipitation of the less soluble norfloxacin free base.
Expert Insight: A comprehensive stability testing program, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), is required to fully characterize the stability of Norfloxacin Lactate powder.[1] This involves subjecting the powder to a range of temperature and humidity conditions over time and monitoring for changes in appearance, assay, degradation products, and other critical quality attributes.
ICH Recommended Long-Term Stability Storage Conditions:
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General Case: 25°C ± 2°C / 60% RH ± 5% RH
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For drugs intended for storage in a refrigerator: 5°C ± 3°C
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For drugs intended for storage in a freezer: -20°C ± 5°C
Accelerated stability studies (e.g., 40°C ± 2°C / 75% RH ± 5% RH) are also performed to predict the long-term stability profile and to evaluate the effect of short-term excursions outside the labeled storage conditions.
Conclusion
Norfloxacin Lactate represents a successful application of salt formation to enhance the physicochemical properties of a poorly soluble drug. Its significantly improved aqueous solubility is its most notable advantage over the norfloxacin free base. However, this comes with the considerations of hygroscopicity and a specific stability profile that must be carefully managed through appropriate formulation, packaging, and storage. This guide has outlined the key physicochemical properties of Norfloxacin Lactate powder and provided the rationale and protocols for their determination. A thorough experimental investigation of these properties is a prerequisite for the successful development of safe, effective, and stable medicinal products containing Norfloxacin Lactate.
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Japanese Pharmacopoeia. Official Monographs for Part I / Norfloxacin. [Link]
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NIH. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. [Link]
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